3-Methyl-3-[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]azetidine-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]azetidine-1-sulfonyl fluoride is a complex organic compound featuring a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring and the sulfonyl fluoride group makes it a versatile molecule for synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]azetidine-1-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The azetidine ring can be introduced via nucleophilic substitution reactions. The sulfonyl fluoride group is often added in the final step using sulfonyl fluoride reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. The scalability of the synthesis would be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]azetidine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the oxadiazole and azetidine rings to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
3-Methyl-3-[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]azetidine-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition, particularly those involving sulfonyl fluoride-sensitive enzymes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-3-[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]azetidine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This makes the compound a valuable tool for studying enzyme function and for developing enzyme inhibitors as potential drugs .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
Compared to similar compounds, 3-Methyl-3-[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]azetidine-1-sulfonyl fluoride stands out due to the presence of the azetidine ring and the sulfonyl fluoride group. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-methyl-3-[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]azetidine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O4S/c1-11(6-15(7-11)20(12,16)17)10-14-13-9(19-10)8-2-4-18-5-3-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGMRRLEGRMZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)S(=O)(=O)F)C2=NN=C(O2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.